molecular formula C17H25IN2O3 B8243742 tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate

tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate

Cat. No.: B8243742
M. Wt: 432.3 g/mol
InChI Key: URHHMKOIPLCKEL-UHFFFAOYSA-N
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Description

tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pentyl chain, which is further connected to a 4-iodobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamido derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

Chemistry: tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of iodinated compounds on biological systems, including their interactions with proteins and enzymes.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5-(4-iodobenzamido)pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways . The iodine atom in the 4-iodobenzamido group can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate is unique due to the presence of the 4-iodobenzamido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[5-[(4-iodobenzoyl)amino]pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25IN2O3/c1-17(2,3)23-16(22)20-12-6-4-5-11-19-15(21)13-7-9-14(18)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHHMKOIPLCKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25IN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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